molecular formula C31H46N4 B11991047 2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11991047
M. Wt: 474.7 g/mol
InChI Key: AYLGPOOHNXWBNX-UHFFFAOYSA-N
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Description

2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C31H46N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used . One common approach involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired pyrido[1,2-a]benzimidazole scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or nucleic acids, potentially inhibiting or modulating their function . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of a pyrido[1,2-a]benzimidazole scaffold with a long hexadecylamino chain. This structural feature may enhance its lipophilicity and membrane permeability, potentially improving its biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C31H46N4

Molecular Weight

474.7 g/mol

IUPAC Name

2-ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C31H46N4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20-23-33-30-26(5-2)25(3)27(24-32)31-34-28-21-18-19-22-29(28)35(30)31/h18-19,21-22,33H,4-17,20,23H2,1-3H3

InChI Key

AYLGPOOHNXWBNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC

Origin of Product

United States

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